molecular formula C25H25N3O5 B11038710 3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11038710
M. Wt: 447.5 g/mol
InChI Key: BEQBKTCFLJOROO-UHFFFAOYSA-N
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Description

3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one apart is its unique combination of functional groups and the resulting bioactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

2-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C25H25N3O5/c1-31-18-13-12-15(22(32-2)23(18)33-3)19-20-16(10-7-11-17(20)29)26-24-21(19)25(30)28(27-24)14-8-5-4-6-9-14/h4-6,8-9,12-13,19,26-27H,7,10-11H2,1-3H3

InChI Key

BEQBKTCFLJOROO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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